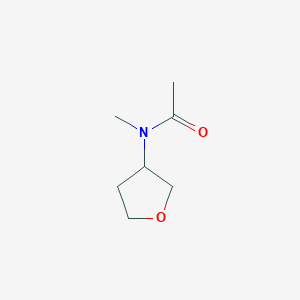![molecular formula C20H21ClN6O3S B2357431 ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 887223-08-7](/img/structure/B2357431.png)
ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H21ClN6O3S and its molecular weight is 460.94. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activity
Compounds with structures similar to the one have been shown to possess antiviral properties. For instance, derivatives of indole, which share some structural similarities, have been reported to exhibit inhibitory activity against influenza A and other viruses . This suggests that our compound could be explored for its potential to inhibit viral replication or to serve as a scaffold for developing new antiviral agents.
Anti-inflammatory Properties
The presence of a pyrazolo[3,4-d]pyrimidin-4-yl moiety in the compound’s structure is indicative of possible anti-inflammatory effects. Indole derivatives, which are structurally related, have been known to possess anti-inflammatory activities . Therefore, this compound could be investigated for its efficacy in reducing inflammation in various disease models.
Anticancer Potential
The compound’s structural complexity, including the presence of a piperazine ring, suggests it may interact with various biological targets. Some derivatives have demonstrated the ability to inhibit tumor growth in breast cancer xenograft models . This indicates that the compound may have therapeutic potential as an anticancer agent.
Antibacterial Activity
Pyrimidine scaffolds, such as the one found in this compound, have been associated with antibacterial properties. Novel 1,3-thiazolidine pyrimidine derivatives have shown antibacterial activity against a range of bacterial strains . This implies that our compound could be valuable in the development of new antibacterial drugs.
Antitumor Effects
The compound’s heterocyclic core, which includes a pyrazolo[3,4-d]pyrimidin-4-yl group, is often found in molecules with antitumor activity. For example, piritrexim, a compound with a similar core, inhibited dihydrofolate reductase (DHFR) and showed good antitumor effects . This suggests that our compound could be explored for its antitumor efficacy.
Pharmacological Activity of Indole Derivatives
Indole derivatives, which are structurally related to our compound, have a wide range of pharmacological activities, including antimalarial, anticholinesterase, and antidepressant effects . This broad spectrum of activities provides a strong foundation for further exploration of the compound’s potential uses in pharmacology.
Mécanisme D'action
Target of Action
It’s known that compounds with similar structures, such as indole and pyrimidine derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibitory activity against certain viruses . This suggests that this compound might also interact with its targets in a similar manner, leading to changes in the biological activities of the targets.
Biochemical Pathways
Compounds with similar structures have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound might also affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It’s known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This could suggest that this compound might also have similar properties, impacting its bioavailability.
Result of Action
Compounds with similar structures have been shown to exhibit potent antiviral activities . This suggests that this compound might also have similar effects at the molecular and cellular levels.
Action Environment
For instance, the ability of a compound to penetrate a bacterial cell can be influenced by the substituents on the phenyl ring . This suggests that similar environmental factors might also influence the action, efficacy, and stability of this compound.
Propriétés
IUPAC Name |
ethyl 4-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O3S/c1-2-30-20(29)26-9-7-25(8-10-26)17(28)12-31-19-16-11-24-27(18(16)22-13-23-19)15-5-3-14(21)4-6-15/h3-6,11,13H,2,7-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQKBLBEDFUFOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(5-Methyl-2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2357352.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2357353.png)
![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2357354.png)
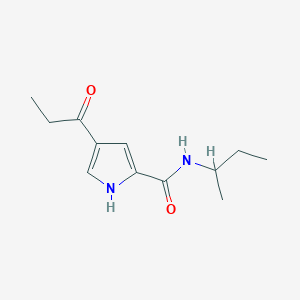
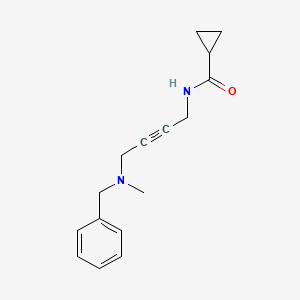
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2357358.png)
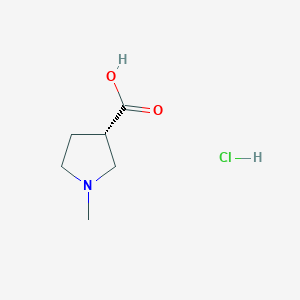
![2-[(3-Nitrophenyl)formamido]propanoic acid](/img/structure/B2357362.png)
![2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2357364.png)
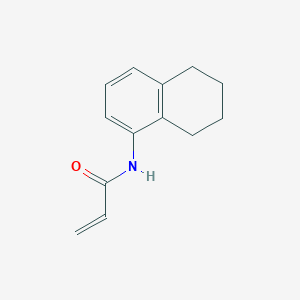
![5-chloro-2-(methylsulfanyl)-N-[2-({thieno[2,3-d]pyrimidin-4-yl}amino)ethyl]pyrimidine-4-carboxamide](/img/structure/B2357367.png)

